molecular formula C8H15NO B6203066 (3-cyclopropylpyrrolidin-3-yl)methanol CAS No. 1565100-62-0

(3-cyclopropylpyrrolidin-3-yl)methanol

Cat. No.: B6203066
CAS No.: 1565100-62-0
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropylpyrrolidin-3-yl)methanol is a synthetic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropylpyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted pyrrolidines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-cyclopropylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-cyclopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropylpyrrolidin-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel molecules with specific biological activities. Its structural features allow for diverse chemical modifications, enhancing its utility in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-cyclopropylpyrrolidin-3-yl)methanol involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "3-cyclopropylpyrrolidin-3-one", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a stirred solution of 3-cyclopropylpyrrolidin-3-one (1.0 g, 7.2 mmol) in methanol (10 mL) and water (10 mL) at 0°C, sodium borohydride (0.5 g, 13.2 mmol) is added slowly.", "The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.", "The reaction is quenched with water (10 mL) and the resulting mixture is extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting residue is purified by column chromatography on silica gel using ethyl acetate/hexanes as eluent to afford (3-cyclopropylpyrrolidin-3-yl)methanol as a colorless oil (0.8 g, 80% yield)." ] }

CAS No.

1565100-62-0

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.